molecular formula C15H22N2O B11053487 N-(2-methylphenyl)-1-propylprolinamide

N-(2-methylphenyl)-1-propylprolinamide

Cat. No.: B11053487
M. Wt: 246.35 g/mol
InChI Key: YZARONMSRBQATI-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-propylprolinamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of a prolinamide group attached to a 2-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-1-propylprolinamide typically involves the reaction of 2-methylphenylamine with a suitable prolinamide derivative. One common method involves the use of prolinamide and 2-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)-1-propylprolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with primary or secondary amine groups.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Chemistry: N-(2-methylphenyl)-1-propylprolinamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-propylprolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(2-methylphenyl)-N’-propylurea: Similar structure but with a urea group instead of a prolinamide group.

    N-(2-methylphenyl)-N’-propylthiourea: Similar structure but with a thiourea group.

    N-(2-methylphenyl)-N’-propylcarbamate: Similar structure but with a carbamate group.

Uniqueness: N-(2-methylphenyl)-1-propylprolinamide is unique due to the presence of the prolinamide group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(2-methylphenyl)-1-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C15H22N2O/c1-3-10-17-11-6-9-14(17)15(18)16-13-8-5-4-7-12(13)2/h4-5,7-8,14H,3,6,9-11H2,1-2H3,(H,16,18)

InChI Key

YZARONMSRBQATI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C(=O)NC2=CC=CC=C2C

Origin of Product

United States

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